1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid
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Overview
Description
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with an ethyl group, a benzyloxycarbonyl-protected amino group, and a carboxylic acid group
Preparation Methods
The synthesis of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1-amino-4-ethylcyclohexane-1-carboxylic acid.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate to form the benzyloxycarbonyl (Cbz) derivative.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can be removed under specific conditions to reveal the free amino group, which can then participate in various biochemical reactions . The cyclohexane ring provides structural stability, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 1-{[(Benzyloxy)carbonyl]amino}-4-ethylcyclohexane-1-carboxylic acid include:
1-{[(Benzyloxy)carbonyl]amino}-4,4-difluorocyclohexane-1-carboxylic acid: This compound has two fluorine atoms on the cyclohexane ring, which can alter its reactivity and interactions.
4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid: This compound features a piperidine ring instead of a cyclohexane ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
4-ethyl-1-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-2-13-8-10-17(11-9-13,15(19)20)18-16(21)22-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
CZTDCOWFMALZSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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